quinazoline-4-thiol
Description
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Properties
IUPAC Name |
quinazoline-4-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWNPUZQYVWXJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NC=N2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pharmacological Potential of 4-Mercaptoquinazoline Derivatives in Modern Drug Discovery: A Technical Guide
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2] Among its many derivatives, the 4-mercaptoquinazoline core and its predominant tautomeric form, 2-mercapto-4(3H)-quinazolinone, have emerged as a particularly fruitful area of research, yielding compounds with significant therapeutic potential across multiple disease areas.[3][4][5] This technical guide provides an in-depth exploration of the synthesis, pharmacological activities, and structure-activity relationships (SAR) of 4-mercaptoquinazoline derivatives, offering a valuable resource for researchers and drug development professionals.
The Chemistry of 4-Mercaptoquinazolines: Synthesis and Derivatization
The synthetic accessibility of the 2-mercapto-4(3H)-quinazolinone core is a key factor driving its exploration in drug discovery. The most common and efficient route begins with the condensation of anthranilic acid with an appropriate isothiocyanate.[6][7] This foundational reaction can be readily adapted to introduce a wide variety of substituents at the 3-position, providing a crucial handle for modulating the pharmacological properties of the resulting compounds.
Further derivatization is typically achieved through S-alkylation of the 2-mercapto group, which readily reacts with various alkyl halides in the presence of a base.[4][7] This two-step synthetic strategy allows for the creation of extensive libraries of 2,3-disubstituted quinazolin-4(3H)-ones, enabling a thorough investigation of the structure-activity landscape.
Experimental Protocol: General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
Step 1: Synthesis of 3-Substituted-2-mercapto-4(3H)-quinazolinone [6][7]
-
To a solution of anthranilic acid (1.0 eq) in absolute ethanol, add the desired isothiocyanate (1.1 eq) and triethylamine (1.5 eq).
-
Heat the reaction mixture to reflux for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Wash the resulting solid with petroleum ether, dry it, and recrystallize from ethanol to yield the pure 3-substituted-2-mercapto-4(3H)-quinazolinone.
Step 2: Synthesis of 2-((Substituted-thio)-3-substituted)-4(3H)-quinazolinone [4][7]
-
Dissolve the 3-substituted-2-mercapto-4(3H)-quinazolinone (1.0 eq) and potassium carbonate (3.0 eq) in acetone.
-
Stir the mixture at room temperature for one hour.
-
Add the appropriate alkyl or phenacyl halide (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 9-12 hours, monitoring the reaction by TLC.
-
Filter the reaction mixture, wash the crude solid with water, and dry it.
-
Recrystallize the product from ethanol to obtain the pure 2,3-disubstituted quinazolin-4(3H)-one derivative.
Caption: General synthetic workflow for 2,3-disubstituted quinazolin-4(3H)-ones.
Anticancer Potential: A Multi-Targeted Approach
The quinazoline scaffold is a well-established pharmacophore in oncology, with approved drugs such as gefitinib and erlotinib targeting the epidermal growth factor receptor (EGFR).[3] Derivatives of 4-mercaptoquinazoline have also demonstrated significant anticancer activity through various mechanisms.
Kinase Inhibition
Several studies have highlighted the potential of 2-mercapto-4(3H)-quinazolinone derivatives as inhibitors of protein kinases crucial for cancer cell proliferation and survival. These include:
-
EGFR Inhibition: Certain 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues have shown potent antitumour activities, with molecular docking studies suggesting interactions with the EGFR tyrosine kinase domain.[3]
-
VEGFR-2 Inhibition: The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[8] Some 2,3-disubstituted quinazolin-4(3H)-one derivatives have been investigated as potential VEGFR-2 inhibitors.[8]
Caption: Inhibition of Receptor Tyrosine Kinase signaling by 4-mercaptoquinazoline derivatives.
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are considered promising targets for cancer therapy. A series of 2-mercaptoquinazolin-4(3H)-one based N-hydroxyheptanamides have been designed and synthesized as potential HDAC inhibitors, with some compounds exhibiting potent anticancer activity and inducing cell cycle arrest and apoptosis.[9]
Table 1: Anticancer Activity of Selected 4-Mercaptoquinazoline Derivatives
| Compound | Target/Mechanism | Cell Line(s) | Activity (IC50/GI50) | Reference |
| 7 | Antitumour | Multiple | Mean GI50: 17.90 µM | [3] |
| 19 | Antitumour | Multiple | Mean GI50: 6.33 µM | [3] |
| 35-37 | Antiproliferative | MCF-7 | Significant activity | [10] |
| 5a-c | Cytotoxic | HepG2 | Moderate activity | |
| 4a, 4c | HDAC Inhibition | SW620, MDA-MB-231 | IC50: 2.93 - 4.24 µM |
Anti-inflammatory and Analgesic Properties
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. 4-Mercaptoquinazoline derivatives have demonstrated significant anti-inflammatory and analgesic effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5]
COX-1/2 Inhibition
The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Several 2-substituted mercapto-4(3H)-quinazolinones have been shown to exhibit potent anti-inflammatory and analgesic activities, with in vitro assays confirming their ability to inhibit both COX-1 and COX-2.[5] Molecular docking studies have further elucidated the binding interactions of these compounds within the active sites of COX enzymes.[11]
TLR4 Signaling Inhibition
Toll-like receptor 4 (TLR4) is a key component of the innate immune system, and its activation can lead to a robust inflammatory response. Novel quinazoline-4(3H)-one-2-carbothioamide derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages, with computational modeling suggesting they act as potent inhibitors of TLR4 signaling.[12]
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)
-
Acclimatize adult Wistar rats for one week under standard laboratory conditions.
-
Divide the animals into groups: control (vehicle), standard drug (e.g., diclofenac sodium), and test compounds at various doses.
-
Administer the vehicle, standard drug, or test compounds orally.
-
After 30 minutes, inject 0.1 mL of 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after carrageenan injection and at specified time intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculate the percentage inhibition of edema for each group relative to the control group.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain CA isoforms, particularly hCA IX and XII, are overexpressed in various tumors and are implicated in tumor progression and metastasis, making them attractive targets for anticancer drug development. S-substituted 2-mercaptoquinazolin-4(3H)-ones have been identified as potent and selective inhibitors of these tumor-associated hCA isoforms.[4]
Structure-Activity Relationship (SAR) for hCA Inhibition[4]
-
S-Substitution: The nature of the substituent at the 2-mercapto position is critical for inhibitory activity and selectivity.
-
N-3 Substitution: Modifications at the 3-position of the quinazoline ring also influence the inhibitory profile.
-
Lipophilicity: A terminal lipophilic moiety on the S-substituent can enhance interactions with the enzyme's active site.[4]
-
Activating/Deactivating Groups: The introduction of electron-donating or -withdrawing groups on aromatic rings within the S-substituent can modulate the inhibitory potency.[4]
Table 2: Carbonic Anhydrase Inhibitory Activity of Selected 4-Mercaptoquinazoline Derivatives
| Compound | Target | Inhibitory Activity (KI) | Selectivity | Reference |
| 2, 4, 5, 8, 9, 11-14, 16, 17 | hCA XII | 2.4–49.1 nM | Selective over hCA I & II | [4] |
| 12, 16 | hCA IX | 12.7–24.1 nM | Selective over hCA I & II | [4] |
Antimicrobial and Other Biological Activities
Beyond their anticancer and anti-inflammatory potential, 4-mercaptoquinazoline derivatives have also been investigated for a range of other biological activities, including:
-
Antibacterial Activity: Derivatives have shown activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[13][14][15]
-
Antifungal Activity: Some compounds exhibit antifungal properties against pathogenic fungi.[16]
-
Anticonvulsant Activity: Certain 2-mercapto-4(3H)-quinazolinone analogues have been evaluated for their potential as anticonvulsant agents.[17]
-
Antioxidant Activity: The incorporation of phenolic moieties into the 4-mercaptoquinazoline scaffold has led to the development of compounds with significant antioxidant potential.[6]
Conclusion and Future Directions
The 4-mercaptoquinazoline scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The ease of synthesis and derivatization, coupled with the broad spectrum of biological activities, makes it an attractive starting point for drug discovery programs in oncology, inflammation, infectious diseases, and beyond.
Future research in this area should focus on:
-
Lead Optimization: Further refinement of the structure-activity relationships to enhance potency, selectivity, and pharmacokinetic properties of lead compounds.
-
Mechanism of Action Studies: In-depth biological investigations to fully elucidate the molecular mechanisms underlying the observed pharmacological effects.
-
In Vivo Efficacy and Safety: Preclinical evaluation of promising candidates in relevant animal models to assess their therapeutic potential and safety profiles.
The continued exploration of the rich chemistry and diverse biology of 4-mercaptoquinazoline derivatives holds great promise for the development of the next generation of innovative medicines.
References
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Al-Suwaidan, I. A., et al. (2018). Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 914-925. Available at: [Link]
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El-Azab, A. S., et al. (2020). S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 834-848. Available at: [Link]
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Abdel-Ghani, T. M., & El-Sayed, M. A. A. (2019). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 9(4), 2138-2165. Available at: [Link]
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Abdel-Aziz, A. A.-M., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2 inhibitory activities and molecular docking studies of substituted 2-mercapto-4(3H)-quinazolinones. European Journal of Medicinal Chemistry, 121, 57-69. Available at: [Link]
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Ionescu, M. A., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 27(19), 6543. Available at: [Link]
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Ghiulai, R. M., et al. (2023). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 28(24), 8035. Available at: [Link]
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Le, T. T., et al. (2023). Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. Pharmaceutical Research, 40(11), 2735-2753. Available at: [Link]
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Saeed, A., et al. (2018). Synthesis, Antimicrobial Activity, and Docking Studies of 2-Mercapto Substituted Quinazolin-4(3H)-one and Their Derivatives. PlumX Metrics. Available at: [Link]
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Rostom, S. A. F., et al. (2011). Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. Medicinal Chemistry Research, 20(8), 1260-1273. Available at: [Link]
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Mobashery, S., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(10), 4841-4855. Available at: [Link]
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Al-Omary, F. A. M., et al. (2010). Synthesis and biological screening of some new substituted 2-Mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents. ResearchGate. Available at: [Link]
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Gong, P., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Bioorganic & Medicinal Chemistry, 21(12), 3159-3173. Available at: [Link]
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Mobashery, S., et al. (2016). Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(10), 4841-4855. Available at: [Link]
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Mobashery, S., et al. (2016). Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. PubMed. Available at: [Link]
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Mahato, A., & Sharma, K. (2016). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin-4 (3H)-One Derivatives. ResearchGate. Available at: [Link]
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Al-Kaf, A. G., & Al-Robaidi, R. A. (2021). Biological activities of recent advances in quinazoline. ResearchGate. Available at: [Link]
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Nguyen, T. B., et al. (2023). Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. RSC Advances, 13(1), 1-13. Available at: [Link]
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Al-Obaidi, A. M. J., et al. (2023). Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone. ResearchGate. Available at: [Link]
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Kumar, R., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(15), 4983. Available at: [Link]
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Abdelgawad, M. A., et al. (2021). A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship. Current Drug Targets, 22(12), 1431-1442. Available at: [Link]
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Mahato, A., & Sharma, K. (2016). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin-4 (3H)-One Derivatives. ResearchGate. Available at: [Link]
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Kumar, A., & Rajput, C. S. (2009). Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. European Journal of Medicinal Chemistry, 44(1), 83-90. Available at: [Link]
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Yilmaz, M., & Ceylan, S. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Expert Opinion on Drug Discovery, 20(5), 541-563. Available at: [Link]
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Samotrueva, M. A., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Pharmacy & Pharmacology, 9(4), 256-265. Available at: [Link]
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Kumar, M., et al. (2023). ROLE OF QUINAZOLINE IN BIOLOGICAL ACTIVITY: A REVIEW. ResearchGate. Available at: [Link]
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Kumar, A., et al. (2011). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. ISRN Organic Chemistry, 2011, 1-7. Available at: [Link]
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Abaszadeh, R., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 11(3), 805-811. Available at: [Link]
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Nanduri, S., et al. (2019). 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. European Journal of Medicinal Chemistry, 169, 133-146. Available at: [Link]
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Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 856. Available at: [Link]
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Chen, X., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. International Journal of Molecular Sciences, 26(5), 2473. Available at: [Link]
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Samotrueva, M. A., et al. (2021). ANTIMICROBIAL ACTIVITY STUDY OF NEW QUINAZOLIN-4(3H)-ONES AGAINST STAPHYLOCOCCUS AUREUS AND STREPTOCOCCUS PNEUMONIAE. Pharmacy & Pharmacology, 9(4), 256-265. Available at: [Link]
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Quinazoline-4-thiol: A Versatile Scaffold in Modern Heterocyclic Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers and Medicinal Chemists
Abstract
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Among its many derivatives, quinazoline-4-thiol stands out as a uniquely versatile building block. Its strategic combination of a rigid, aromatic quinazoline ring system with a highly reactive nucleophilic thiol group at the C4 position provides a powerful platform for the synthesis of complex heterocyclic systems and the development of novel drug candidates. This guide delves into the fundamental chemistry of this compound, exploring its synthesis, tautomeric nature, diverse reactivity, and its pivotal role in the creation of biologically active molecules.
The this compound Core: Structure and Tautomerism
This compound is a heterocyclic compound featuring a benzene ring fused to a pyrimidine ring, with a thiol (-SH) group at position 4. A critical aspect of its chemistry is the existence of a prototropic tautomeric equilibrium between the thiol form (this compound) and the thione form (quinazolin-4(3H)-thione).[3] In solution, the thione form is generally predominant.[4][5] This equilibrium is crucial as it dictates the molecule's reactivity, with electrophilic attack possible at either the sulfur or nitrogen atoms depending on the reaction conditions and the nature of the electrophile.[6][7]
Caption: Prototropic tautomerism of the this compound core.
Synthesis of the this compound Scaffold
The accessibility of the this compound scaffold is paramount for its use in further synthetic applications. Two primary strategies dominate its preparation.
Method A: Thionation of Quinazolin-4-ones
The most direct and common route involves the conversion of the carbonyl group of a readily available quinazolin-4-one into a thione.[8] This is typically achieved using thionating agents such as Phosphorus Pentasulfide (P₄S₁₀) in a high-boiling solvent like pyridine or Lawesson's reagent.[9] The causality for using pyridine is twofold: it serves as a suitable solvent capable of withstanding reflux temperatures and acts as a base to facilitate the reaction.
Method B: Cyclization of Anthranilic Acid Derivatives
An alternative approach involves building the heterocyclic ring from acyclic precursors. For instance, the reaction of anthranilic acid with an appropriate isothiocyanate can furnish the quinazoline-2-thiol scaffold, which showcases the versatility of cyclization strategies in this chemical space.[10] Another method involves the cyclization of 2-acylaminothiobenzamides in a basic medium.[11]
Caption: Primary synthetic routes to the this compound scaffold.
Experimental Protocol: Synthesis via Thionation
This protocol describes a general, self-validating procedure for the synthesis of quinazolin-4-thione from its corresponding quinazolin-4-one precursor.[8]
-
Materials:
-
Quinazolin-4-one (1 equivalent)
-
Phosphorus Pentasulfide (P₄S₁₀) (0.5-1 equivalent)
-
Anhydrous Pyridine
-
Deionized Water
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend quinazolin-4-one in anhydrous pyridine.
-
Carefully add phosphorus pentasulfide portion-wise to the suspension. The reaction is exothermic.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture into a beaker containing crushed ice or cold water. This will precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove residual pyridine.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure quinazoline-4-thione.
-
Validation of the product can be confirmed through melting point analysis and spectroscopic methods (¹H-NMR, ¹³C-NMR, IR). The appearance of a characteristic C=S stretch in the IR spectrum and the disappearance of the C=O stretch confirm a successful conversion.
-
The Reactivity Landscape: A Hub for Heterocyclic Diversification
The true power of this compound lies in its reactivity, which allows for extensive molecular diversification. The sulfur atom serves as a potent nucleophile, providing a handle for a wide range of transformations.
Caption: Reactivity map of the this compound scaffold.
S-Alkylation and S-Arylation: Accessing Thioethers
The most fundamental reaction of this compound is the S-alkylation to form 4-(alkylthio)quinazoline derivatives.[12] This reaction typically proceeds by deprotonating the thiol with a mild base (e.g., K₂CO₃, triethylamine) to form the highly nucleophilic thiolate anion, which then readily attacks an alkyl or aryl halide.[8][13] This straightforward thioetherification provides access to a vast library of compounds with diverse functionalities.[14][15]
| Starting Material | Alkylating/Arylating Agent | Base | Product Class | Reference |
| This compound | Methyl Iodide | K₂CO₃ | 4-(Methylthio)quinazoline | [8] |
| 6-bromo-quinazoline-4-thiol | Ethyl Bromide | K₂CO₃ | 6-Bromo-4-(ethylthio)quinazoline | [8] |
| This compound | 4-Chloronitrobenzene | K₂CO₃ | 4-(4-Nitrophenylthio)quinazoline | [13] |
| 2-Mercaptoquinazolin-4-one | Benzyl Chloride | K₂CO₃ | 2-(Benzylthio)quinazolin-4-one | [1] |
Annulation and Cyclization: Building Fused Systems
The this compound moiety is an excellent precursor for constructing fused polycyclic heterocyclic systems. The sulfur and adjacent nitrogen atoms can participate in cyclization reactions with bifunctional electrophiles. This strategy has been employed to synthesize a variety of fused systems, such as triazoloquinazolines and pyrroloquinazolines, which often exhibit enhanced biological activity due to their increased rigidity and planarity.[6][16][17] For example, reactions with hydrazonoyl halides or similar reagents can lead to the formation of fused 1,2,4-triazole rings.[16]
N-Alkylation
While S-alkylation is often the kinetically favored pathway, alkylation at the N3 position can also occur, particularly with prolonged reaction times or under different conditions.[18] The regioselectivity between N- and S-alkylation is a key consideration in the synthetic design and can be influenced by factors such as the solvent, the nature of the base, and the electrophile used.[19][20]
Applications in Drug Discovery and Medicinal Chemistry
The derivatives of this compound have demonstrated a remarkable spectrum of pharmacological activities, establishing this scaffold as a cornerstone in modern drug discovery. The introduction of the thioether linkage at the C4 position often enhances lipophilicity and modulates the electronic properties of the quinazoline core, leading to improved biological outcomes.[11]
Caption: A typical drug discovery workflow utilizing the this compound scaffold.
| Derivative Class | Biological Activity | Therapeutic Area | Key Findings | References |
| 2-Thio-quinazoline derivatives | Anticancer | Oncology | Showed significant activity against HeLa and MDA-MB231 cell lines with IC₅₀ values in the low micromolar range. | [12] |
| 6-Chloro-quinazoline-4-thiones | Antimycobacterial | Infectious Disease | Exhibited potent activity against Mycobacterium avium and M. kansasii, in some cases higher than the standard drug isoniazid. | [11] |
| 4-(Alkylthio)quinazolines | Anticancer (Anti-proliferative) | Oncology | Certain derivatives were highly effective against prostate cancer (PC3) cells, with IC₅₀ values as low as 1.8 µM. | [14] |
| Fused Triazoloquinazolines | Antimicrobial | Infectious Disease | Showed potent activity against various bacteria and fungi, including Candida albicans. | [16] |
| 2,3-Disubstituted quinazolinones | Anti-inflammatory | Immunology | Analogues have been developed displaying favorable analgesic and anti-inflammatory functions. | [16] |
Conclusion
This compound is far more than a simple heterocyclic compound; it is a dynamic and powerful tool in the hands of synthetic and medicinal chemists. Its straightforward synthesis, combined with the predictable and versatile reactivity of the thiol group, provides a reliable pathway to vast and diverse chemical libraries. From S-alkylation to complex annulation reactions, this scaffold enables the construction of novel molecular architectures with significant therapeutic potential. The proven success of its derivatives in oncology, infectious disease, and inflammation underscores the enduring importance of this compound as a cornerstone of modern heterocyclic chemistry and a continuing source of inspiration for future drug discovery.
References
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- Synthesis of 4-(Methylthio)quinazoline Derivatives: An In-depth Technical Guide. (2025). BenchChem.
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.
- Design, Synthesis and Biological Investigation of Some Novel Quinazolin-4(3H)-One Tethered 1, 3, 4- Thiadiazole-Thiol Motifs. (2021). Journal of Pharmaceutical Research International.
- The Biological Activity of 4-Butylsulfanylquinazoline: A Technical Overview for Drug Discovery Professionals. (2025). BenchChem.
- Synthesis and bioactivity of 4-alkyl(aryl)thioquinazoline derivatives. (2025). ResearchGate.
- Atropisomeric N-aryl quinazoline-4-thiones with isotopic differences at the ortho position. (2021). EurekAlert!.
- Quinazoline derivatives: synthesis and bioactivities - PMC. (2013). National Center for Biotechnology Information.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC. (n.d.). National Center for Biotechnology Information.
- Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Dove Medical Press.
- BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate.
- Tautomeric states of 2-methyl-4(3H)-quinazolinone. (n.d.). ResearchGate.
- Dipolar Cycloaddition Reactions with Quinazolinones: A New Route for the Synthesis of Several Annelated Pyrrolo- and Pyridazinoquinazoline Derivatives. (n.d.). MDPI.
- Recent advances in the synthesis of 2,3-fused quinazolinones. (n.d.). Royal Society of Chemistry.
- Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC. (2020). National Center for Biotechnology Information.
- Facile Preparation of 4-Substituted Quinazoline Derivatives - PMC - NIH. (2016). National Center for Biotechnology Information.
- N3-alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. (2011). PubMed.
- Synthesis of quinazolin-4(3H)-one. (n.d.). ResearchGate.
-
Regioselectivity of Electrophilic Attack on 4-Methyl-1-Thioxo-1,2,4,5-Tetrahydro[8][11][21]Triazolo[4,3-A]Quinazolin-5-One Part 2: Reactions on Nitrogen Atom. (n.d.). MDPI. Retrieved February 10, 2026, from
- Head-to-head comparison of 4-(Methylthio)quinazoline synthesis methods. (2025). BenchChem.
- Exploring the Applications of Quinazoline Derivatives in Medicine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H) - PMC. (n.d.). National Center for Biotechnology Information.
- Synthesis of New 1,2,3-Triazol-4-yl-quinazoline Nucleoside and Acyclonucleoside Analogues - PMC. (n.d.). National Center for Biotechnology Information.
- Structures of quinazolinone derivatives with diverse functional groups. (n.d.). ResearchGate.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Taylor & Francis Online.
- On the Tautomerism of Cinnolin-4-ol, Cinnolin-4-thiol, and Cinnolin-4-amine. (2025). ResearchGate.
- N- and / or O- Alkylation of Quinazolinone Derivatives. (2025). ResearchGate.
- On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine. (2007). Holzer Group.
- Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (n.d.). MDPI.
-
Regioselectivity of Electrophilic Attack on 4-Methyl-1-thioxo-1,2,4,5-tetrahydro[8][11][21]triazolo[4,3-a]quinazolin-5-one. Part 1: Reactions at the Sulfur Atom. (n.d.). MDPI. Retrieved February 10, 2026, from
- Radical reactions with 3H-quinazolin-4-ones: synthesis of deoxyvasicinone, mackinazolinone, luotonin A. (n.d.). SciSpace.
- Biological Activity of Quinazoline and Their Fused-Ring Systems. (n.d.). Ignited Minds Journals.
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- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
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Quinazoline-4-Thiol & Thioethers: Pharmacophore Expansion Beyond the Anilino Scaffold
The following technical guide provides an in-depth analysis of the quinazoline-4-thiol scaffold, positioning it as a distinct and evolving pharmacophore in kinase inhibitor design.
Executive Summary
While 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) represent the "gold standard" for EGFR inhibition, the This compound and its S-substituted thioether derivatives offer a critical bioisosteric alternative. This scaffold modifies the electronic and steric landscape of the ATP-binding pocket, often yielding multi-kinase inhibitors (targeting EGFR, VEGFR-2, and CDK2) with distinct solubility and metabolic profiles.
This guide dissects the medicinal chemistry of the C4-sulfur linkage, detailing the tautomeric challenges, synthesis protocols, and structural advantages of deploying sulfur over nitrogen in the linker region.
Chemical Basis: Tautomerism & The "Thio" Pharmacophore
The term "this compound" is chemically deceptive. In solution and the solid state, the free thiol exists in a dynamic equilibrium dominated by the thione tautomer.
The Thione-Thiol Equilibrium
Unlike the amino group in anilinoquinazolines, the C4-SH group is subject to prototropic tautomerism.
-
Thione Form (A): The hydrogen resides on N3. This is the thermodynamically favored species in polar solvents and the solid state (amide-like resonance).
-
Thiol Form (B): The hydrogen resides on the sulfur. This form is the reactive nucleophile required for S-alkylation.
Medicinal Chemistry Implication: To create a stable drug candidate, the tautomerism must be "locked" by substituting the sulfur, converting it into a thioether (C) . This S-alkylation prevents reversion to the thione and fixes the bond angle for hydrophobic pocket occupation.
Figure 1: The conversion of the thione tautomer to the stable thioether pharmacophore.
Structural & Functional Advantages (SAR)
Why replace the established Nitrogen (NH) linker with Sulfur (S)?
| Feature | 4-Anilino (NH-Linker) | 4-Thioether (S-Linker) | Mechanistic Impact |
| Bond Length | ~1.36 Å (C-N) | ~1.75 Å (C-S) | The longer C-S bond pushes the substituent deeper into the hydrophobic pocket (e.g., the "back pocket" of VEGFR-2). |
| Bond Angle | ~120° (sp2 planar) | ~90-100° (bent) | Alters the vector of the substituent, potentially avoiding steric clashes with gatekeeper residues (e.g., T790M). |
| H-Bonding | H-bond Donor (NH) | No Donor (S) | Loss of NH donor removes a potential solvation penalty but also removes a specific H-bond interaction; often compensated by increased lipophilicity. |
| Metabolism | N-Dealkylation/Oxidation | S-Oxidation (Sulfoxide) | S-linkers are susceptible to oxidation to sulfoxides/sulfones, which can be active metabolites or clearance routes. |
Target Landscape
-
EGFR (Epidermal Growth Factor Receptor): S-alkyl derivatives maintain Type I binding (ATP competitive) but often show improved activity against resistant mutants due to flexible accommodation.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor): The S-linker is particularly effective here. The "bent" geometry allows bulky aromatic tails to access the hydrophobic back pocket, a requirement for high-potency VEGFR-2 inhibition.
-
Dual Inhibition: Compounds like the S-acetamide quinazolines (e.g., Compound 6c series) have demonstrated simultaneous nanomolar inhibition of EGFR and VEGFR-2, a synergy valuable in anti-angiogenic cancer therapy.
Synthesis Protocols
The synthesis of S-substituted quinazolines is robust and scalable. The following protocol describes the conversion of anthranilic acid to the final thioether.
Workflow Diagram
Figure 2: Synthetic route from anthranilic acid to 4-thioether quinazolines.
Detailed Protocol: Thionation & Alkylation
Step 1: Synthesis of Quinazoline-4(3H)-thione
-
Reagents: Quinazolin-4(3H)-one (1.0 eq), Phosphorus Pentasulfide (
, 1.2 eq) or Lawesson’s Reagent (0.6 eq). -
Solvent: Anhydrous Pyridine (for
) or Toluene (for Lawesson’s). -
Procedure:
-
Suspend quinazolinone in solvent.
-
Add thionating agent under inert atmosphere (
). -
Reflux for 4–6 hours. Monitoring via TLC (Mobile phase: CHCl3:MeOH 9:1) will show the disappearance of the polar amide spot and appearance of a less polar yellow thione spot.
-
Workup: Pour reaction mixture into ice-cold water. The thione precipitates as a yellow solid. Filter, wash with water, and recrystallize from ethanol.
-
-
Yield: Typically 75–85%.
Step 2: S-Alkylation (Thioether Formation)
-
Reagents: Quinazoline-4(3H)-thione (1.0 eq), Alkyl Halide (e.g., Benzyl bromide, Chloroacetamide derivative) (1.1 eq), Anhydrous
(2.0 eq). -
Solvent: Acetone or DMF (dry).
-
Procedure:
-
Dissolve thione in solvent.
-
Add
and stir for 30 min at room temperature to deprotonate (shift equilibrium to thiol anion). -
Add Alkyl Halide dropwise.
-
Stir at RT (or mild reflux 50°C) for 2–4 hours.
-
Workup: Evaporate solvent. Resuspend residue in water to dissolve salts. Filter the precipitate.[1]
-
Purification: Recrystallization from Ethanol/DMF or column chromatography.
-
Biological Evaluation & Validation
To validate the 4-thioether pharmacophore, specific assays must be employed to distinguish between reversible binding and potential covalent artifacts (though rare for simple thioethers).
In Vitro Kinase Assay (FRET-based)
-
Objective: Determine
against EGFR (WT/Mutant) and VEGFR-2. -
Method:
-
Use a FRET-based assay (e.g., LanthaScreen™).
-
Incubate Kinase (2-5 nM), Fluorescein-PolyGT substrate (200 nM), and ATP (
concentration) with varying concentrations of the S-quinazoline. -
Read fluorescence ratio (Emission 520 nm / 495 nm).
-
Control: Compare against Gefitinib (N-linked) to assess the "Sulfur Penalty" or "Sulfur Gain."
-
Cellular Selectivity (MTT Assay)
-
Cell Lines:
-
A549 / H1975: EGFR-driven NSCLC (assess WT vs T790M potency).
-
HUVEC: VEGFR-2 driven endothelial proliferation (assess anti-angiogenic potential).
-
-
Interpretation: A potent S-quinazoline often shows broader cytotoxicity than specific N-quinazolines due to the multi-kinase profile (EGFR + VEGFR).
Case Study: The "Compound 6c" Series
Recent literature highlights Compound 6c (an S-linked quinazoline-isatin hybrid) as a prime example of this pharmacophore's utility.
-
Structure: Quinazoline core linked via a thio-hydrazide spacer to an isatin moiety.
-
Profile:
-
EGFR
: 0.083 µM -
VEGFR-2
: 0.076 µM -
Mechanism: The S-linker provides the necessary flexibility for the isatin group to occupy the ATP-binding pocket's ribose region while the quinazoline anchors at the hinge.
-
-
Outcome: Induced G2/M cell cycle arrest and apoptosis in HepG2 cells, superior to Sorafenib in dual-targeting efficiency.
References
-
Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Nature Communications, 2019.
-
S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors. RSC Advances, 2024.
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors. Molecules, 2024.
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.
-
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids. Pharmaceuticals, 2024.
-
Intramolecular Thioether Crosslinking to Increase the Proteolytic Stability of Affibody Molecules. ChemBioChem, 2017.
Sources
Methodological & Application
Application Note: Accelerated Synthesis of Quinazoline-4-thiol via Microwave-Assisted Niementowski Cyclization and Selective Thionation
Abstract & Scope
This application note details a high-efficiency, scalable protocol for the synthesis of Quinazoline-4-thiol (also known as quinazoline-4(3H)-thione) starting from Anthranilic Acid .
Traditional methods often rely on prolonged thermal cyclization (Niementowski reaction) followed by harsh thionation using phosphorus pentasulfide (
-
Microwave-Assisted Organic Synthesis (MAOS) for the rapid cyclization of anthranilic acid to quinazolin-4(3H)-one (reducing reaction time from hours to minutes).
-
Selective Thionation using Lawesson’s Reagent, offering superior atom economy and easier workup compared to traditional phosphorus sulfides.
Target Audience: Medicinal chemists and process engineers focusing on EGFR inhibitors and heterocyclic building blocks.
Scientific Principles & Reaction Mechanism
The Chemical Strategy
The synthesis proceeds through two distinct but chemically compatible phases. The "efficiency" of this protocol stems from the kinetic acceleration of the initial condensation step and the thermodynamic selectivity of the subsequent thionation.
-
Phase 1: Modified Niementowski Cyclization. Anthranilic acid reacts with formamide.[1][2][3] Under microwave irradiation, the polar transition state is stabilized, and the activation energy for the formation of the o-amidobenzamide intermediate is overcome rapidly, leading to cyclodehydration.
-
Phase 2: Thionyl Substitution. The carbonyl oxygen of the quinazolinone is replaced by sulfur. Lawesson’s Reagent (LR) acts as a soft thionating agent, attacking the hard carbonyl center via a four-membered thia-oxaphosphetane intermediate, driving the equilibrium toward the stable thione.
Tautomeric Consideration
Researchers must recognize that the product exists in a tautomeric equilibrium between the thiol (aromatic) and thione (amide-like) forms. In the solid state and polar solvents, the thione (quinazolin-4(3H)-thione) predominates, which impacts solubility and NMR interpretation.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway from Anthranilic Acid to this compound via the intermediate Quinazolinone.
Materials & Equipment
Reagents
| Reagent | CAS No. | Purity | Role |
| Anthranilic Acid | 118-92-3 | ≥98% | Substrate |
| Formamide | 75-12-7 | ≥99% | Cyclizing Agent/Solvent |
| Lawesson’s Reagent | 19172-47-5 | 97% | Thionating Agent |
| Toluene | 108-88-3 | Anhydrous | Solvent (Step 2) |
| Ethanol | 64-17-5 | Absolute | Recrystallization |
Equipment
-
Microwave Reactor: Monomode or multimode system (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.
-
Reaction Vessels: 10 mL or 35 mL pressure-rated glass vials with crimp/snap caps.
-
Inert Atmosphere: Argon or Nitrogen manifold (essential for Step 2).
Experimental Protocols
Phase 1: Microwave-Assisted Synthesis of Quinazolin-4(3H)-one[5][7]
Rationale: Conventional heating requires 130–150°C for 4–8 hours. Microwave irradiation reduces this to <20 minutes with higher purity.
-
Preparation: In a 35 mL microwave process vial, mix Anthranilic Acid (1.37 g, 10 mmol) and Formamide (2.0 mL, ~50 mmol) .
-
Note: Formamide acts as both reactant and solvent.[1] No catalyst is required for this specific transformation under MW conditions.
-
-
Irradiation: Seal the vial and place it in the microwave reactor. Program the following method:
-
Temperature: 150°C
-
Ramp Time: 2:00 min
-
Hold Time: 15:00 min
-
Pressure Limit: 250 psi (Safety Cutoff)
-
Stirring: High
-
-
Workup:
-
Allow the vial to cool to 50°C.
-
Pour the reaction mixture into ice-cold water (50 mL) . The product will precipitate immediately.
-
Stir for 15 minutes to ensure removal of excess formamide.
-
-
Isolation: Filter the solid under vacuum. Wash with cold water (2 x 10 mL) and a small amount of cold ethanol (5 mL).
-
Drying: Dry in a vacuum oven at 60°C for 2 hours.
-
Expected Yield: 85–92%
-
Appearance: White to off-white solid.
-
Phase 2: Selective Thionation to this compound
Rationale: Lawesson’s Reagent is used instead of
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the Quinazolin-4(3H)-one (1.46 g, 10 mmol) (from Phase 1) in anhydrous Toluene (30 mL) .
-
Reagent Addition: Add Lawesson’s Reagent (2.02 g, 5 mmol) .
-
Stoichiometry Note: Lawesson's reagent donates two sulfur atoms; 0.5–0.6 equivalents are theoretically sufficient, but 0.6 eq is standard to drive completion.
-
-
Reaction: Reflux the mixture under an inert atmosphere (Nitrogen/Argon) for 2–3 hours .
-
Monitoring: The reaction mixture will turn yellow/orange. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material spot (
) should disappear, replaced by a less polar yellow spot ( ).
-
-
Workup:
-
Cool the mixture to room temperature.
-
Crystallization: The product often crystallizes directly from the cooling toluene. If not, concentrate the solvent to ~10 mL under reduced pressure.
-
Filter the yellow precipitate.[4]
-
-
Purification: Recrystallize from Ethanol or Acetic Acid .
-
Expected Yield: 75–85%
-
Appearance: Yellow crystalline solid.[5]
-
Process Control & Validation
The following parameters define the success of the synthesis.
| Parameter | Specification | Method of Verification |
| Phase 1 Yield | > 85% | Gravimetric |
| Phase 2 Yield | > 75% | Gravimetric |
| Melting Point | 320–322°C (dec) | Capillary Melting Point |
| Appearance | Yellow Crystals | Visual Inspection |
| Purity | > 98% | HPLC (254 nm) |
| Identity | M+ = 162.2 | LC-MS / ESI |
Troubleshooting Guide
-
Low Yield in Phase 1: Ensure Formamide is fresh. Old formamide hydrolyzes to formic acid and ammonia, disrupting stoichiometry.
-
Incomplete Thionation: Ensure Toluene is anhydrous. Moisture deactivates Lawesson’s Reagent rapidly.
-
Smell Issues: All thiol waste must be treated with bleach (sodium hypochlorite) solution before disposal to oxidize the thiol to a sulfonate, neutralizing the odor.
Workflow Diagram
Figure 2: Operational workflow for the two-stage synthesis protocol.
References
-
Alexandre, F. R., et al. (2003). "Microwave-assisted Niementowski synthesis of quinazolin-4(3H)-ones." Tetrahedron Letters, 44(24), 4455-4458.
-
Seijas, J. A., et al. (2005). "Microwave assisted synthesis of quinazolin-4(3H)-ones under solvent free conditions." Journal of Heterocyclic Chemistry, 42(7), 1315-1317.
-
Gomtsyan, A., et al. (2005). "Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors." Journal of Medicinal Chemistry, 48(19), 6066-6075. (Details thionation protocols).
-
BenchChem Application Note. "Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide."
-
Santa Cruz Biotechnology. "this compound Product Data & Safety."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bot Verification [generis-publishing.com]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New 4(3H)-Quinazolinone Derivatives Using 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Protocols for S-Alkylation of Quinazoline-4-Thiol
Abstract & Scope
The quinazoline-4-thiol scaffold is a pharmacophore of critical importance in medicinal chemistry, serving as the core structure for numerous EGFR inhibitors, anticancer agents, and antimicrobial compounds.[1] However, the synthesis of 4-(alkylthio)quinazolines presents a specific challenge due to the ambident nucleophilicity of the substrate.[1] this compound exists in a tautomeric equilibrium with quinazoline-4(3H)-thione, creating potential for both S-alkylation (desired) and N-alkylation (undesired).[1][2]
This Application Note provides three validated protocols for the regioselective S-alkylation of this compound. It moves beyond basic synthesis to explore the mechanistic drivers of selectivity, green chemistry alternatives, and high-throughput microwave methodologies.[1]
Mechanistic Insight: Controlling Ambident Reactivity
To achieve high S-selectivity, one must understand the substrate's behavior under basic conditions.[1]
Tautomerism and HSAB Theory
In solution, the substrate exists primarily as the thione tautomer (Structure A below).[1] Upon deprotonation by a base, a resonance-stabilized anion is formed (Structure B).[1] This anion is an ambident nucleophile with negative charge delocalized between the Sulfur (S) and Nitrogen (N3) atoms.[1]
According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory:
-
Sulfur (S): Large, polarizable, "Soft" nucleophile.[1]
-
Nitrogen (N): Small, less polarizable, "Hard" nucleophile.[1]
The Directive: To favor S-alkylation, the reaction should utilize "soft" electrophiles (alkyl halides) and conditions that stabilize the soft transition state.[1] S-alkylation is generally kinetically favored due to the higher nucleophilicity of the thiolate anion compared to the nitrogen.[1]
Reaction Pathway Diagram[1][2]
Figure 1: Mechanistic pathway showing the tautomeric equilibrium and the bifurcation between S- and N-alkylation. S-alkylation is favored with soft electrophiles.[1][2]
Experimental Protocols
Protocol A: Standard Base-Mediated Synthesis (High Reliability)
Best for: Valuable substrates, scale-up, and ensuring maximum yield.[1]
This protocol utilizes Potassium Carbonate (
Reagents:
-
Potassium Carbonate (
), anhydrous (1.5 - 2.0 equiv)[1] -
Solvent: Acetone (for reactive halides) or DMF (for unreactive halides)[1]
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in solvent (5 mL).
-
Activation: Add anhydrous
(1.5 mmol). Stir at room temperature for 15 minutes. Note: The solution may change color (often yellow) indicating thiolate formation.[1] -
Alkylation: Add the Alkyl Halide (1.1 mmol) dropwise.
-
Reaction:
-
For Acetone: Reflux at 56°C for 2–4 hours.[1]
-
For DMF: Stir at Room Temperature for 1–3 hours. (Heat to 60°C only if reaction is sluggish).
-
-
Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The product is usually less polar than the starting material.[1]
-
Workup:
-
Purification: Recrystallize from Ethanol or purify via silica gel column chromatography if necessary.
Protocol B: Green Chemistry Approach (Water-Mediated)
Best for: Environmental sustainability, simple workup, and industrial safety.[1]
Recent advances in green chemistry demonstrate that this reaction proceeds efficiently in water, often without organic co-solvents, driven by the "hydrophobic effect" where organic reactants cluster together.[1]
Reagents:
-
Alkyl Halide (1.1 equiv)[1]
-
Base:
or NaOH (1.1 equiv)[1] -
Additive (Optional): TBAI (Tetrabutylammonium iodide) (5 mol%) as a Phase Transfer Catalyst (PTC).[1]
-
Solvent: Deionized Water.[1]
Step-by-Step Workflow:
-
Suspension: Suspend this compound (1.0 mmol) in water (5 mL).
-
Basification: Add the base.[1] Stir until the thiol dissolves (forming the water-soluble sodium thiolate salt).
-
Addition: Add the Alkyl Halide. If the halide is a liquid, it will form a biphasic system.
-
Catalysis (Recommended): Add TBAI (0.05 mmol). This helps transport the thiolate anion to the organic halide phase.[1]
-
Reaction: Stir vigorously at room temperature (or mild heat, 40-50°C) for 1–6 hours.
-
Workup: The product is hydrophobic and will precipitate out of the aqueous solution as the reaction proceeds.[1]
-
Isolation: Filter the solid precipitate. Wash extensively with water to remove the base and inorganic salts.[1] Dry in a vacuum oven.
Protocol C: Microwave-Assisted Synthesis
Best for: Library generation, high-throughput screening, and difficult substrates.[1]
Microwave irradiation provides rapid volumetric heating, significantly reducing reaction times from hours to minutes.[1]
Reagents:
-
Alkyl Halide (1.2 equiv)[1]
-
Base:
(1.5 equiv)[1] -
Solvent: Ethanol or DMF (Polar solvents couple well with microwaves).[1]
Step-by-Step Workflow:
-
Loading: In a microwave-safe vial (e.g., 10 mL), combine the thiol, base, and alkyl halide.
-
Solvent: Add Ethanol (2-3 mL). Cap the vial with a pressure-relief septum.[1]
-
Irradiation:
-
Cooling: Allow the vial to cool to room temperature (compressed air cooling).
-
Isolation: Pour contents into crushed ice. Filter the resulting solid.[1][4]
Data Analysis & Validation
Comparative Efficiency Table
The following data summarizes typical yields and reaction times for the S-alkylation of this compound with benzyl bromide.
| Parameter | Protocol A (Standard/Acetone) | Protocol B (Green/Water) | Protocol C (Microwave/EtOH) |
| Base | NaOH / TBAI (cat) | ||
| Temperature | Reflux (56°C) | 25°C - 50°C | 100°C |
| Time | 3 - 5 Hours | 4 - 8 Hours | 5 - 10 Minutes |
| Yield | 85 - 92% | 75 - 88% | 90 - 96% |
| Atom Economy | Moderate (Solvent waste) | High (Water waste only) | Moderate |
| Selectivity (S:N) | >99:1 | >95:5 | >98:2 |
Spectroscopic Validation (NMR)
Distinguishing S-alkylation from N-alkylation is critical.[1][2]
-
S-Alkyl (Desired): The
-protons of the alkyl group attached to sulfur typically appear upfield (e.g., 2.5 - 4.5 ppm depending on R) compared to N-alkyl.[1] -
N-Alkyl (Byproduct): If N-alkylation occurs at N3, the quinazoline ring loses aromaticity in the heterocyclic ring, often causing significant shifts in the aromatic region and a downfield shift of the alkyl protons due to the adjacent carbonyl-like C=S (if S is not alkylated) or imine functionality.[1]
-
Carbon-13 NMR: The C-S carbon (
160-170 ppm) vs C=S carbon ( 175-185 ppm) is a definitive diagnostic.[1][2]
Troubleshooting Guide
Issue: Low Yield / Incomplete Reaction
-
Cause: Oxidation of thiol to disulfide (dimerization).[1]
-
Solution: Degas solvents with Nitrogen/Argon before use.[1] Add a reducing agent like
(0.1 equiv) if the starting material is old.[1]
Issue: Presence of N-alkylated byproduct
-
Cause: Reaction temperature too high or solvent is too polar/protic (stabilizing the N-anion).[1]
-
Solution: Switch to Protocol A (Acetone/K2CO3) and keep temperature below 60°C. Avoid "Hard" alkylating agents (like methyl iodide) if selectivity is poor; use methyl tosylate instead.[1]
Issue: Product is an oil/sticky gum [1]
-
Solution: Triturate with cold diethyl ether or hexane to induce crystallization.[1]
References
-
Al-Sanea, M. M., et al. (2024).[1][5] Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press.[1]
-
Messire, G., et al. (2024).[1][6] Synthesis of 4-(Phenylamino)quinazoline-2(1H)-thiones Using Green Solvents. Chemistry - A European Journal.[1][2][6]
-
Besson, T., & Chosson, E. (2007).[1][7] Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones.[1][7][8] Combinatorial Chemistry & High Throughput Screening.[1][7]
-
Chemistry Steps. (2024). Reactions of Thiols: Alkylation and Acidity.[1][9]
-
Mahulikar, P. P., et al. (2010).[1][10] Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds.[1][2] Journal of Chemical and Pharmaceutical Research.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Regioselectivity of Electrophilic Attack on 4-Methyl-1-thioxo- 1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5-one. Part 1: Reactions at the Sulfur Atom - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Synthesis of 4-(Phenylamino)quinazoline-2(1H)-thiones Using Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave-assisted synthesis of bioactive quinazolines and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. jocpr.com [jocpr.com]
using quinazoline-4-thiol as a ligand in metal complex synthesis
Application Note: Quinazoline-4-thiol as a Ligand in Metal Complex Synthesis
Abstract
This technical guide details the utility of This compound (Qhz-4-SH) as a versatile S,N-donor ligand in the synthesis of transition metal complexes. Unlike simple thiols, Qhz-4-SH exhibits a distinct thione-thiol tautomerism that dictates its coordination geometry—ranging from monodentate S-bonding in soft metals (Pt, Au) to bridging modes in polynuclear clusters (Cu, Ru). This document provides validated protocols for ligand purification, mononuclear complex synthesis (Pt-based anticancer candidates), and polynuclear cluster assembly (Ru-based catalytic/materials precursors).
Introduction: The Ligand Chemistry
The efficacy of this compound stems from its ability to switch between the thione (1H) and thiol (SH) forms. In the solid state and neutral solution, the thione tautomer predominates.[1] However, in the presence of a metal center and a base, the equilibrium shifts to the thiolate form, generating a potent anionic ligand.
Key Coordination Modes:
-
Monodentate Thiolate (
-S): Common with soft acids like Pt(II), Pd(II), and Au(I). -
Chelating (
-N,S): Forms stable 4-membered rings, often seen with harder acids or under specific steric conditions. -
Bridging (
-S): The sulfur atom bridges two metal centers, facilitating the formation of clusters (e.g., or cores).
Visualizing the Tautomerism & Coordination
Figure 1: Tautomeric equilibrium of this compound and its divergent metal coordination modes.
Pre-Experimental: Ligand Preparation & Purification
Commercial this compound often degrades to the disulfide or contains unreacted starting materials. For high-purity metal complexation, we recommend synthesizing the thione fresh from quinazolin-4(3H)-one.
Protocol: Thionation via Lawesson’s Reagent [2]
-
Rationale: Lawesson’s reagent provides a cleaner conversion than
with easier workup. -
Reaction: Quinazolin-4-one + Lawesson’s Reagent
Quinazoline-4-thione.[2]
| Parameter | Specification |
| Starting Material | Quinazolin-4(3H)-one (1.0 eq) |
| Reagent | Lawesson’s Reagent (0.6 eq) |
| Solvent | Anhydrous Toluene (0.5 M concentration) |
| Temperature | Reflux ( |
| Time | 3–6 hours (Monitor via TLC, eluent 5% MeOH/DCM) |
| Purification | Cool to RT. Filter precipitate.[3] Recrystallize from Ethanol.[3] |
| Yield Target | >85% (Yellow needles) |
Protocol A: Synthesis of Mononuclear Pt(II) Complexes
Application: Anticancer drug development (Cisplatin analogues).
Target Structure:
Mechanism: The soft Pt(II) center prefers the soft Sulfur donor. By controlling the pH, we ensure the ligand binds as the anionic thiolate, neutralizing the Pt(II) charge to form a neutral, lipophilic complex suitable for cellular uptake.
Step-by-Step Procedure:
-
Precursor Dissolution: Dissolve
(0.5 mmol) in 5 mL of distilled water. -
Ligand Activation: In a separate vial, dissolve Quinazoline-4-thione (1.0 mmol, 2 eq) in 10 mL of warm Ethanol. Add
(1.0 mmol) or to generate the thiolate in situ.-
Note: The solution should turn from pale yellow to a deeper yellow/orange upon deprotonation.
-
-
Complexation: Dropwise add the ligand solution to the platinum solution under stirring at room temperature.
-
Reaction: Heat to
for 4 hours. A precipitate (yellow/brown) will form immediately. -
Isolation: Filter the solid. Wash sequentially with:
-
Water (removes KCl/byproducts).
-
Cold Ethanol (removes unreacted ligand).
-
Diethyl Ether (facilitates drying).
-
-
Drying: Vacuum dry at
for 12 hours.
Validation Data:
-
IR Spectroscopy: Look for the disappearance of the
stretch ( ) and a shift in the band (approx. ) indicating S-coordination. - NMR: Essential for distinguishing cis vs trans isomers.
Protocol B: Synthesis of Bridged Ruthenium(II) Clusters
Application: Catalysis and Photoactive Materials.
Target Structure: Trithiolato-bridged dinuclear complex
Mechanism:
Ruthenium(II) arene dimers readily cleave their chloride bridges in the presence of thiols. The quinazoline-thiolate acts as a bridging ligand (
Step-by-Step Procedure:
-
Precursor: Suspend dimer
(0.2 mmol) in 15 mL Methanol. -
Ligand Addition: Add Quinazoline-4-thione (0.6 mmol, 3 eq) to the suspension.
-
Reflux: Heat the mixture to reflux (
). -
Base Addition: After 10 mins of reflux, add Sodium Methoxide (NaOMe, 0.6 mmol) in MeOH.
-
Observation: The solution will darken (deep red/orange) as the chloride bridges are replaced by thiolate bridges.
-
-
Precipitation: After 3 hours, cool to RT. Add excess
(ammonium hexafluorophosphate) dissolved in water to precipitate the cationic complex as a salt. -
Purification: Filter the orange/red solid, wash with water and cold ether. Recrystallize from DCM/Hexane.
Experimental Workflow Diagram
Figure 2: Integrated workflow for ligand synthesis and divergent metal complexation.
Characterization & Troubleshooting
| Technique | Expected Observation (Complex vs Ligand) | Troubleshooting |
| IR (Infrared) | Disappearance of | If N-H persists, deprotonation was incomplete. Add stronger base (NaOMe). |
| Deshielding of H-2 and H-8 protons (downfield shift by 0.2–0.5 ppm) due to metal coordination. | Broad peaks indicate fluxional behavior or paramagnetic impurities (check oxidation state). | |
| Solubility | Neutral Pt complexes: Soluble in DMSO, DMF, DCM. Cationic Ru complexes: Soluble in Acetone, MeCN. | If insoluble, ligand may have polymerized or formed infinite coordination networks. |
References
-
Tautomerism and Reactivity
-
Synthesis of thioether derivatives of quinazoline-4-one-2-thione and evaluation of their antiplatelet aggregation activity. (2014). Archives of Pharmacal Research.
-
-
Platinum Complex Synthesis
-
Quinazolinone Platinum Metal Complexes: in silico Design, Synthesis and Evaluation of Anticancer Activity.[4] (2018). Asian Journal of Chemistry.
-
-
Ruthenium Cluster Chemistry
-
Ligand Synthesis (Thionation)
Sources
- 1. jocpr.com [jocpr.com]
- 2. lmaleidykla.lt [lmaleidykla.lt]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal halide coordination compounds with quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Application Note: Palladium-Catalyzed C–S Cross-Coupling of Quinazoline-4-thiol
Executive Summary & Scientific Context
The quinazoline-4-thiol scaffold is a privileged structure in medicinal chemistry, serving as a precursor to potent tyrosine kinase inhibitors (e.g., EGFR inhibitors). While nucleophilic aromatic substitution (
However, this reaction presents a unique challenge: Catalyst Poisoning. Sulfur is a potent localized poison for Palladium (
Mechanistic Insight: The "Bite Angle" Effect
To successfully couple this compound, one must understand the competition between productive reductive elimination and non-productive catalyst sequestration.
Tautomeric Equilibrium
This compound exists in equilibrium between its thiol (aromatic) and thione (amide-like) forms. Under basic conditions in the presence of
The Role of Xantphos
Monodentate phosphines (e.g.,
-
Steric Bulk: Prevents the formation of bridging sulfide complexes.
-
Electronic Effect: The wide bite angle destabilizes the square-planar
intermediate, accelerating the rate-determining step: Reductive Elimination of the C–S bond.
Mechanistic Pathway (Visualization)
Caption: Figure 1. The catalytic cycle highlighting the critical role of the ligand in preventing catalyst poisoning (grey node) and promoting reductive elimination (green path).
Experimental Protocol: C–S Cross-Coupling
This protocol is optimized for coupling this compound with unactivated aryl bromides .
Reagents & Materials Table
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |
| Substrate A | This compound | 1.0 | Nucleophile |
| Substrate B | Aryl Bromide (Ar-Br) | 1.0 - 1.2 | Electrophile |
| Catalyst | 2.5 mol% | Pd Source (5 mol% Pd total) | |
| Ligand | Xantphos | 5.0 mol% | Wide bite-angle ligand |
| Base | 2.0 | Soluble organic base | |
| Solvent | 1,4-Dioxane (Anhydrous) | 0.2 M | High-boiling ether |
Step-by-Step Methodology
Pre-Requisite: All glassware must be oven-dried. The reaction is highly sensitive to oxygen due to the potential for oxidative dimerization of the thiol to the disulfide.
-
Catalyst Pre-complexation (Critical Step):
-
In a glovebox or under a strict Argon stream, charge a reaction vial with
(2.5 mol%) and Xantphos (5.0 mol%). -
Add 1,4-Dioxane (1/3 of total volume).
-
Stir at Room Temperature (RT) for 5–10 minutes. Observation: The solution should turn from dark purple/red to a lighter orange/yellow, indicating ligation.
-
-
Substrate Addition:
-
Add this compound (1.0 equiv) and the Aryl Bromide (1.1 equiv) to the vial.
-
Add the remaining 1,4-Dioxane.
-
-
Base Activation:
-
Add
(2.0 equiv) via syringe. -
Note: For extremely hindered substrates, switch to
(2.0 equiv), but ensure vigorous stirring as it is a heterogeneous mixture.
-
-
Reaction:
-
Work-up:
-
Cool to RT. Filter through a pad of Celite to remove Pd black and salts.
-
Rinse with EtOAc.
-
Concentrate and purify via flash chromatography (typically Hexanes/EtOAc gradients).
-
Optimization & Troubleshooting Guide
If the standard protocol yields low conversion, utilize this logic tree to diagnose the failure mode.
Troubleshooting Logic
Caption: Figure 2. Decision matrix for optimizing C-S coupling yields.
Comparative Data: Ligand Performance
| Ligand | Bite Angle | Yield (%)* | Notes |
| Xantphos | 111° | 92% | Standard recommendation. Excellent stability. |
| DPEphos | 102° | 85% | Good alternative, sometimes faster rates. |
| dppf | 96° | 60% | Moderate yield; often requires higher loading. |
| N/A | <10% | Fails. Displaced by thiol; catalyst poisoning. |
*Yields based on model reaction with Bromobenzene in Dioxane at 100°C.
Advanced Application: Liebeskind-Srogl Coupling
Once the 4-(arylthio)quinazoline is synthesized, it can serve as an electrophile in a second Pd-catalyzed reaction, replacing the sulfur with a carbon nucleophile (e.g., boronic acid).
-
Reagent: 4-(Arylthio)quinazoline + Aryl Boronic Acid.
-
Additive: CuTC (Copper(I) thiophene-2-carboxylate) is required as a cofactor to scavenge the sulfur from the Pd center.
-
Significance: This allows the thiol moiety to act as a "protecting group" for the C4 position that can be swapped for a carbon substituent later in the synthesis.
References
-
Migita, T. et al. (1980). "Palladium-catalyzed reaction of aryl halides with thiols."[3][4][7] Bull. Chem. Soc. Jpn. 53, 1385. (Foundational work on Pd-catalyzed C-S coupling).
-
Fernández-Rodríguez, M. A., & Hartwig, J. F. (2009). "A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols." J. Org. Chem.Link
-
Van Leeuwen, P. W. N. M., et al. (2000). "Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation." Chem. Rev.Link (Explains the Xantphos effect).
-
Mispelaere-Canivet, C., et al. (2005).[3] "Pd2(dba)3/Xantphos-catalyzed cross-coupling of thiols and aryl bromides/triflates." Tetrahedron. Link (Specific protocol for Xantphos/Thiol coupling).[3]
-
Villalobos-Rocha, J. C., et al. (2020). "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones." Molecules. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application and Protocols for Quinazoline-4-thiol in Corrosion Inhibition Studies
Introduction
Corrosion is a natural process that results in the gradual destruction of materials, typically metals, by chemical and/or electrochemical reactions with their environment. It is a pervasive issue across numerous industries, including oil and gas, construction, and chemical processing, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate corrosion, particularly in acidic environments commonly encountered during industrial processes like acid pickling, cleaning, and oil well acidizing.[1]
Effective organic corrosion inhibitors are typically molecules containing heteroatoms such as nitrogen, sulfur, oxygen, and phosphorus, as well as multiple bonds and aromatic rings.[2] These features allow the molecule to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[2] Quinazoline derivatives have emerged as a promising class of corrosion inhibitors due to their unique molecular structure, which includes a fused benzene and pyrimidine ring system rich in π-electrons and heteroatoms.[2][3][4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of quinazoline-4-thiol as a corrosion inhibitor. It outlines the underlying mechanism of action and provides comprehensive, step-by-step protocols for its evaluation using standard electrochemical and gravimetric techniques.
Mechanism of Corrosion Inhibition by this compound
The efficacy of this compound as a corrosion inhibitor stems from its molecular structure. The molecule contains nitrogen and sulfur heteroatoms, a thiol (-SH) group, and an aromatic quinazoline ring system.[2][5] This combination of features facilitates strong adsorption onto metal surfaces, such as mild steel, in acidic media.[6][7]
The inhibition mechanism is generally attributed to the following key interactions:
-
Physisorption: In acidic solutions, the this compound molecule can become protonated, existing as a cationic species. This allows for electrostatic interaction with the negatively charged metal surface (due to the adsorption of anions from the acidic solution), a process known as physisorption.[6]
-
Chemisorption: The lone pair of electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic rings, can be shared with the vacant d-orbitals of the metal atoms, leading to the formation of coordinate covalent bonds.[2][8] This process, known as chemisorption, results in a more stable and robust protective film. The thiol group is particularly effective in forming strong bonds with metal surfaces.[8][9]
-
Protective Film Formation: The adsorbed this compound molecules form a protective barrier on the metal surface. This film displaces water molecules and aggressive ions (like chloride and sulfate) from the surface, thereby hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[4][10]
Quantum chemical calculations and Density Functional Theory (DFT) studies have been employed to further elucidate the relationship between the molecular structure of quinazoline derivatives and their inhibition efficiency.[1][11][12][13] These studies often calculate parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE) to predict the adsorption behavior and reactivity of the inhibitor molecules.[11][12]
Visualizing the Inhibition Mechanism
The following diagram illustrates the proposed mechanism of action for this compound on a metal surface in an acidic environment.
Caption: Proposed corrosion inhibition mechanism of this compound.
Experimental Protocols
To evaluate the corrosion inhibition performance of this compound, a combination of gravimetric and electrochemical methods is recommended. The following protocols provide a detailed, step-by-step guide for these key experiments.
Weight Loss (Gravimetric) Method
The weight loss method is a straightforward and widely used technique to determine the average corrosion rate over a specific period.[14]
Objective: To determine the corrosion rate of a metal in a corrosive medium with and without the inhibitor and to calculate the inhibition efficiency.
Materials and Equipment:
-
Metal coupons (e.g., mild steel, with a composition of C: 0.15-0.25%, Mn: 0.3-0.6%, P: <0.04%, S: <0.05%, Fe: balance)
-
This compound
-
Corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄)
-
Analytical balance (precision of 0.1 mg)
-
Abrasive papers (e.g., grades 320, 500, 800, 1200)[15]
-
Acetone and distilled water for cleaning
-
Water bath or thermostat for temperature control
-
Glass beakers and glass hooks for suspending coupons
-
Desiccator
Protocol:
-
Coupon Preparation: a. Mechanically polish the metal coupons using a series of abrasive papers of decreasing grit size to achieve a smooth, mirror-like surface.[15] b. Degrease the coupons by washing them with acetone, followed by rinsing with distilled water.[15][16] c. Dry the coupons thoroughly and store them in a desiccator to prevent atmospheric corrosion. d. Accurately weigh each coupon using an analytical balance and record the initial weight (Winitial).[17]
-
Solution Preparation: a. Prepare the desired concentration of the corrosive medium (e.g., 1 M HCl). b. Prepare a stock solution of this compound in the corrosive medium. c. From the stock solution, prepare a series of test solutions with varying concentrations of the inhibitor (e.g., 50, 100, 150, 200 ppm). d. Prepare a blank solution containing only the corrosive medium.
-
Immersion Test: a. Suspend one prepared coupon in each beaker containing the blank and inhibitor solutions using glass hooks. Ensure the coupons are fully immersed.[18] b. Place the beakers in a water bath maintained at a constant temperature (e.g., 303 K) for a specified immersion period (e.g., 6, 12, 24 hours).[15][19]
-
Post-Immersion Processing: a. After the immersion period, carefully remove the coupons from the solutions. b. Gently clean the coupons with a soft brush to remove loose corrosion products, rinse with distilled water, then acetone, and dry them.[16][18] c. Weigh the cleaned and dried coupons and record the final weight (Wfinal).[17]
-
Calculations: a. Weight Loss (ΔW): ΔW = Winitial - Wfinal b. Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × D) where:
-
ΔW is the weight loss in milligrams.
-
A is the surface area of the coupon in cm².
-
T is the immersion time in hours.
-
D is the density of the metal in g/cm³ (e.g., ~7.87 g/cm³ for mild steel). c. Inhibition Efficiency (IE%): IE% = [(CRblank - CRinh) / CRblank] × 100 where:
-
CRblank is the corrosion rate in the absence of the inhibitor.
-
CRinh is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[20] A standard three-electrode setup is used, consisting of a working electrode (the metal sample), a counter electrode (e.g., platinum mesh), and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).[21][22][23]
a. Potentiodynamic Polarization (PDP)
This technique measures the current response of the working electrode to a controlled change in potential. The resulting Tafel plot provides information on the corrosion potential (Ecorr), corrosion current density (icorr), and the inhibitor's effect on anodic and cathodic reactions.[24]
Protocol:
-
Electrode Preparation: Prepare the working electrode similarly to the weight loss coupons, ensuring a defined surface area is exposed to the solution.
-
Cell Setup: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the test solution (blank or with inhibitor).
-
Stabilization: Allow the system to stabilize by immersing the working electrode in the solution for about 30-60 minutes until a stable open-circuit potential (OCP) is achieved.
-
Polarization Scan: a. Set the potentiostat to perform a potentiodynamic scan. b. Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP). c. Use a slow scan rate, typically 0.5 to 1 mV/s, to ensure quasi-steady-state conditions.[24]
-
Data Analysis: a. Plot the potential (E) versus the logarithm of the current density (log i). b. Determine the corrosion current density (icorr) by extrapolating the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (Ecorr).[23] c. Inhibition Efficiency (IE%): IE% = [(icorr, blank - icorr, inh) / icorr, blank] × 100 where:
-
icorr, blank is the corrosion current density in the absence of the inhibitor.
-
icorr, inh is the corrosion current density in the presence of the inhibitor.
-
b. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[21][25][26] It is highly sensitive to changes occurring on the metal surface due to inhibitor adsorption.[27]
Protocol:
-
Cell Setup and Stabilization: Use the same three-electrode setup and stabilization procedure as for PDP.
-
Impedance Measurement: a. Perform the EIS measurement at the stable OCP. b. Apply a small amplitude AC voltage signal (e.g., 10 mV peak-to-peak) over a wide frequency range (e.g., 100 kHz to 10 mHz).[21][27]
-
Data Analysis: a. The data is typically presented as a Nyquist plot (Zimaginary vs. Zreal) or Bode plots (impedance modulus and phase angle vs. frequency).[27] b. The Nyquist plot for an inhibited system often shows a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct).[28] c. Fit the experimental data to an appropriate equivalent electrical circuit (e.g., a Randles circuit) to extract quantitative parameters like Rct and double-layer capacitance (Cdl).[27][28] d. Inhibition Efficiency (IE%): IE% = [(Rct, inh - Rct, blank) / Rct, inh] × 100 where:
-
Rct, blank is the charge transfer resistance in the absence of the inhibitor.
-
Rct, inh is the charge transfer resistance in the presence of the inhibitor.
-
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating a new corrosion inhibitor like this compound.
Caption: A typical experimental workflow for corrosion inhibitor evaluation.
Data Presentation
Quantitative data from the experimental studies should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Weight Loss Data and Inhibition Efficiency
| Inhibitor Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) |
| 0 (Blank) | Value | Value | - |
| 50 | Value | Value | Value |
| 100 | Value | Value | Value |
| 150 | Value | Value | Value |
| 200 | Value | Value | Value |
| Conditions: Mild steel in 1 M HCl at 303 K for 6 hours. |
Table 2: Potentiodynamic Polarization Parameters
| Inhibitor Conc. (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (IE%) |
| 0 (Blank) | Value | Value | Value | Value | - |
| 50 | Value | Value | Value | Value | Value |
| 100 | Value | Value | Value | Value | Value |
| 150 | Value | Value | Value | Value | Value |
| 200 | Value | Value | Value | Value | Value |
| Conditions: Mild steel in 1 M HCl at 303 K. |
Table 3: Electrochemical Impedance Spectroscopy Parameters
| Inhibitor Conc. (ppm) | Rs (Ω cm²) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) |
| 0 (Blank) | Value | Value | Value | - |
| 50 | Value | Value | Value | Value |
| 100 | Value | Value | Value | Value |
| 150 | Value | Value | Value | Value |
| 200 | Value | Value | Value | Value |
| Conditions: Mild steel in 1 M HCl at 303 K at OCP. |
Conclusion
This compound demonstrates significant potential as a corrosion inhibitor for metals in acidic environments. Its efficacy is attributed to the synergistic effect of its nitrogen and sulfur heteroatoms, and the aromatic ring system, which facilitate strong adsorption and the formation of a protective film on the metal surface. The protocols detailed in this application note provide a robust framework for the systematic evaluation of its performance. By combining gravimetric and electrochemical techniques, researchers can gain a comprehensive understanding of the inhibition efficiency, mechanism of action, and adsorption behavior of this compound, paving the way for its application in industrial corrosion mitigation strategies.
References
-
Al-Jeilawi, O. H. R., Al-Ani, H. N., Al-Zahra, A., & Al-Sultani, K. T. A. (2023). Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. Physical Chemistry Research. [Link]
-
VLCI. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). VLCI. [Link]
-
Singh, A., Ansari, K. R., Quraishi, M. A., & Lgaz, H. (2023). Quinoline and its derivatives as corrosion inhibitors: A review. ResearchGate. [Link]
-
Al-Jeilawi, O. H. R., Al-Ani, H. N., Al-Zahra, A., & Al-Sultani, K. T. A. (2023). Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. Physical Chemistry Research. [Link]
-
Fouda, A. S., El-Maksoud, S. A., & El-Sayed, E. A. (2013). Quinazolin derivatives as eco-friendly corrosion inhibitors for low carbon steel in 2 M HCl solutions. Semantic Scholar. [Link]
-
Sastri, V. S., & Ghali, E. (1994). On-Line Corrosion Monitoring with Electrochemical Impedance Spectroscopy. AMPP Knowledge Hub. [Link]
-
Chardon Labs. (n.d.). Corrosion Coupon Testing & Analysis. Chardon Labs. [Link]
-
Umaru, A., & Ayuba, A. M. (2021). Quinazoline Derivatives as Corrosion Inhibitors on Aluminium Metal Surface: A Theoretical Study. Advanced Journal of Chemistry, Section A. [Link]
-
USDA Forest Service. (2000). TEST METHOD 5 CORROSION TESTS Chapter 1. Uniform Corrosion. USDA Forest Service. [Link]
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Al-Jeilawi, O. H. R., Al-Ani, H. N., Al-Zahra, A., & Al-Sultani, K. T. A. (2023). Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. Digital Repository. [Link]
-
Yadav, M., Kumar, S., Sinha, D., & Ramjugernath, D. (2014). Electrochemical and Quantum Chemical Studies on Adsorption and Corrosion Inhibition Performance of Quinoline-Thiazole Derivatives on Mild Steel. International Journal of Electrochemical Science. [Link]
-
Perfect Pollucon Services. (2025). Corrosion Coupon Testing: The Definitive Guide for Industries. Perfect Pollucon Services. [Link]
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Gamry Instruments. (2019). Potentiodynamic and Cyclic Polarization Scans. Gamry Instruments. [Link]
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Yamatho Supply LLC. (n.d.). Corrosion Coupons Fundamentals. Yamatho Supply LLC. [Link]
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Fouda, A. S., El-Maksoud, S. A., & El-Sayed, E. A. (2013). Quinazolin derivatives as eco-friendly corrosion inhibitors for low carbon steel in 2 M HCl solutions. Academic Journals. [Link]
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ASTM G59-97. (1997). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. [Link]
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Degremont®. (n.d.). measuring the rate of metal corrosion in water treatment - coupons. Degremont®. [Link]
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Munir, S., Pelletier, M. H., & Walsh, W. R. (2016). Potentiodynamic Corrosion Testing. JoVE. [Link]
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Shetty, S. K., & Shetty, A. N. (2015). Quinazolinone Compounds as Corrosion Inhibitors for Mild Steel in Sulfuric Acid Medium. ResearchGate. [Link]
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Lasia, A. (2021). Electrochemical Impedance Spectroscopy: A Tutorial. ACS Measurement Science Au. [Link]
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Yadav, M., Kumar, S., Sinha, D., & Ramjugernath, D. (2014). Electrochemical and Quantum Chemical Studies on Adsorption and Corrosion Inhibition Performance of Quinoline-Thiazole Derivatives on Mild Steel in Hydrochloric Acid Solution. Semantic Scholar. [Link]
-
Kumar, C., Prashanth, M., Kumar, K. Y., & Naik, R. (2025). Experimental and Surface Characterization of Quinazoline and its Derivatives as Corrosion Inhibitors for Mild Steel in 1 N HCl. ResearchGate. [Link]
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Munir, S., Pelletier, M. H., & Walsh, W. R. (2016). Potentiodynamic Corrosion Testing. PubMed. [Link]
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Abdallah, M., Al-Gorair, A. S., Hawsawi, H., Al-Abdali, F. H., Seyam, D. F., Al-Juaid, S. S., Elmossalamy, E. H., Abdel Hameed, R. S., Soliman, K. A., & Motawea, M. S. (2025). Assessment of quinazoline derivatives as efficient corrosion inhibitor for carbon steel in acidic environment. A theoretical and practical analysis. Scilit. [Link]
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Munir, S., Pelletier, M. H., & Walsh, W. R. (2016). Potentiodynamic Corrosion Testing. PMC. [Link]
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Waisser, K., Perina, M., & Kunes, J. (2011). Synthesis and Biological Evaluation of Quinazoline-4-thiones. PMC. [Link]
-
SIVONIC. (n.d.). Impedance spectroscopy for corrosion analysis. SIVONIC. [Link]
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Esmaily, M., & Blücher, D. B. (2017). Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges. MDPI. [Link]
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Abeng, F. E., Anadebe, V., Nkom, P. Y., Uwakwe, K. J., & Kamalu, E. G. (2020). Experimental and theoretical study on the corrosion inhibitor potential of quinazoline derivative for mild steel in hydrochloric acid solution. Journal of Electrochemical Science and Engineering. [Link]
-
Zhang, D., Gao, L., & Zhou, G. (2016). Electrochemical and surface analysis studies of 2-(quinolin-2-yl)quinazolin-4(3H)-one as corrosion inhibitor for Q235 steel in hydrochloric acid. ResearchGate. [Link]
-
Verma, C., Quraishi, M. A., & Ebenso, E. E. (2021). Mitigation effect of quinazolin-4(3H)-one derivatives on the corrosion behaviour of mild steel in HCl. ResearchGate. [Link]
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Deshpande, A., Dabhade, S., Bairagi, S., & Bhosale, C. (2021). Design, Synthesis and Biological Investigation of Some Novel Quinazolin-4(3H)-One Tethered 1, 3, 4- Thiadiazole-Thiol Motifs. Journal of Pharmaceutical Research International. [Link]
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Alaoui, A. E., El-Hajjaji, F., & Taleb, M. (2020). Variation of weight loss with time for the corrosion of low alloy steel... ResearchGate. [Link]
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Al-Majid, A. M., Barakat, A., & Al-Otaibi, A. A. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. PMC. [Link]
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Li, M., & Yang, X. (2018). Plausible mechanism for the synthesis of quinazolin-4(3H)-ones 104. ResearchGate. [Link]
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El-Haddad, M. N. (2016). An electrochemical and theoretical evaluation of new quinoline derivative as a corrosion inhibitor for carbon steel in HCl solution. ResearchGate. [Link]
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Fouda, A. S., El-Maksoud, S. A., & El-Sayed, E. A. (2015). Study on corrosion inhibition efficiency of some quinazoline derivatives on stainless steel 304 in hydrochloric acid solutions. ResearchGate. [Link]
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Gapsari, F., & Soedarsono, J. W. (2020). Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment. MDPI. [Link]
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Salvarezza, R. C., & Vela, M. E. (2006). Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics. 2006 Pan-American Advanced Studies Institute. [Link]
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Troubleshooting & Optimization
Technical Support Center: Thionation of Quinazolin-4-one
Welcome to the technical support center for the thionation of quinazolin-4-one. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this crucial transformation. Quinazolin-4-thiones are valuable pharmacophores and synthetic intermediates, yet their synthesis can be challenging.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary reagents for converting quinazolin-4-one to quinazolin-4-thione?
The two most prevalent thionating agents for this transformation are Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P₄S₁₀) .[1][4]
-
Lawesson's Reagent (LR) : This is often the preferred reagent due to its milder reaction conditions, higher solubility in organic solvents, and generally better yields compared to P₄S₁₀.[1][5] It is particularly effective for the thionation of lactams, like the amide moiety in quinazolin-4-one.[6][7]
-
Phosphorus Pentasulfide (P₄S₁₀) : A more traditional and potent thionating agent. Reactions with P₄S₁₀ often require higher temperatures and longer reaction times.[1][5] While effective, it can sometimes lead to lower yields and more complex product mixtures with sensitive substrates.[1] A P₄S₁₀-pyridine complex has been developed as a more selective and user-friendly alternative, offering cleaner reactions and easier workups.[8]
Q2: Can you explain the reaction mechanism for Lawesson's Reagent?
Certainly. The thionation of a carbonyl group with Lawesson's Reagent is not a simple substitution. It's a sophisticated, two-step process that resembles the Wittig reaction.[6][9]
-
Dissociation and Cycloaddition : In solution, the Lawesson's Reagent dimer (a four-membered ring of alternating phosphorus and sulfur atoms) is in equilibrium with its reactive monomer, a dithiophosphine ylide.[5][10] This ylide undergoes a concerted [2+2] cycloaddition with the carbonyl group of the quinazolin-4-one to form a four-membered thiaoxaphosphetane intermediate.[9]
-
Cycloreversion : This intermediate is unstable and rapidly undergoes a cycloreversion, which is the rate-determining step.[9] The driving force is the formation of a very stable phosphorus-oxygen double bond in the byproduct, leading to the desired thiocarbonyl (the quinazolin-4-thione) and a phosphorus-containing side product.[5][6]
Sources
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- 10. Lawesson's reagent - Wikipedia [en.wikipedia.org]
controlling regioselectivity in quinazoline-4-thiol alkylation
The following guide is structured as a Technical Support Center for researchers working with quinazoline-4-thiol alkylation. It prioritizes the "Soft-Soft" vs. "Hard-Hard" interactions defined by HSAB theory to explain and control regioselectivity.[1]
Topic: Controlling Regioselectivity (S- vs. N-Alkylation) Ticket Status: OPEN Assigned Specialist: Senior Application Scientist[1]
The Diagnostic Hub: Mechanism & Theory
Before troubleshooting, you must understand the "Personality" of your molecule.[1] Quinazolin-4-thiol exists in a tautomeric equilibrium, predominantly as quinazolin-4(3H)-thione in solution.[1] Upon deprotonation, it forms an ambident anion with negative charge delocalized between the Sulfur (exocyclic) and Nitrogen (N3, endocyclic).[1][2]
The Core Conflict: HSAB Theory[1]
-
Sulfur (S): A "Soft" base.[1] Large, polarizable, low charge density.[1][3]
-
Nitrogen (N3): A "Hard" base (relative to S).[1] Smaller, higher charge density.[1]
The Golden Rule:
-
S-Alkylation (Thioether formation): Favored by Soft Electrophiles (Alkyl halides) and Thermodynamic Control .[1] This is the standard outcome for this substrate.[1]
-
N-Alkylation: Favored by Hard Electrophiles (uncommon in simple alkylation), Kinetic Control , or specific solvent effects that shield the sulfur.[1]
Diagram: Tautomerism & Reaction Pathways
Caption: The ambident anion prefers S-alkylation with alkyl halides due to the soft-soft orbital overlap.[1] N-alkylation is typically a competing impurity or requires "hard" reagents.[1]
Troubleshooting Guides (Case Files)
Case File 001: "I want the S-Alkyl product, but yield is low or mixed."
Diagnosis: While S-alkylation is electronically favored, steric bulk or incorrect base choice can stall the reaction or allow N-alkylation to compete.[1]
Protocol: The "Soft-Soft" Optimization To maximize S-regioselectivity, use conditions that enhance the nucleophilicity of the sulfur without "activating" the nitrogen.[1]
| Parameter | Recommended Condition | Scientific Rationale |
| Base | K₂CO₃ or Cs₂CO₃ (1.5 - 2.0 eq) | Mild bases generate the anion without creating a "naked," highly reactive ion pair that might attack at N. |
| Solvent | Acetone or DMF | Acetone (polar aprotic) is excellent for SN2 reactions.[1] DMF is faster but can sometimes promote N-alkylation if the mixture overheats.[1] |
| Electrophile | Alkyl Halides (R-I, R-Br) | Iodides and Bromides are "soft" leaving groups, matching the "soft" Sulfur nucleophile.[1] |
| Temperature | 0°C to Room Temp | Higher temperatures (Reflux) increase the energy of the system, potentially overcoming the activation barrier for the less favored N-alkylation.[1] |
Step-by-Step Workflow:
-
Dissolve Quinazolin-4(3H)-thione (1.0 eq) in anhydrous Acetone (0.5 M).
-
Add K₂CO₃ (1.5 eq) and stir for 15 min at RT (Formation of the potassium salt).
-
Add Alkyl Halide (1.1 eq) dropwise.[1]
-
Monitor by TLC/LCMS.[1] S-alkylation is usually rapid (< 2 hours).[1]
-
Validation: If N-alkyl impurity appears (>5%), switch solvent to Ethanol and use NaOH . Protic solvents solvate the harder Nitrogen anion more strongly (H-bonding), shielding it and directing alkylation almost exclusively to the softer Sulfur.[1]
Case File 002: "I actually need the N-Alkyl isomer."
Diagnosis: You are fighting thermodynamics.[1] The S-alkyl product is the stable "sink."[1] You cannot easily force N-alkylation on the thione using simple alkyl halides.[1]
Alternative Strategy: Do not alkylate the thione. Instead, use the Quinazolin-4-one (Oxygen analog) or a protection strategy.[1]
Protocol: The "Bypass" Route
-
Route A (Starting from Amide): Alkylate Quinazolin-4(3H)-one first.[1]
-
Route B (Blocking): If you must use the thione:
Analytical Validation (FAQ)
"How do I distinguish S-alkyl from N-alkyl isomers using NMR?"
This is the most critical step. The electronic environments of the attached alkyl groups and the quinazoline ring protons differ significantly.[1]
Data Table: 1H NMR Shifts (CDCl₃/DMSO-d₆)
| Feature | S-Alkyl Product (Thioether) | N-Alkyl Product (N3-Substituted) | Diagnostic Note |
| -S-CH₃ vs -N-CH₃ | δ 2.60 – 2.90 ppm | δ 3.50 – 3.80 ppm | N is more electronegative, deshielding the methyl protons more than S. |
| -S-CH₂-R vs -N-CH₂-R | δ 3.00 – 4.00 ppm | δ 4.00 – 5.20 ppm | Benzyl protons: S-Bn (~4.5 ppm) vs N-Bn (~5.2 ppm).[1][4][5] |
| C2-H (Ring Proton) | δ 8.80 – 9.00 ppm | δ 8.20 – 8.50 ppm | S-alkylation restores full aromaticity to the pyrimidine ring, often shifting C2-H downfield compared to the quinoid-like N-alkyl form.[1] |
| 13C NMR (C4) | ~165 - 170 ppm | ~158 - 162 ppm | The C-S bond vs C=S/C-N character affects the C4 shift.[1] |
Diagram: Analytical Decision Tree
Caption: Rapid NMR diagnostic flow. N-deshielding effects consistently push alkyl signals downfield compared to S-alkyl analogs.[1]
References
-
Alagarsamy, V., et al. (2007).[1] "Synthesis and pharmacological investigation of some novel 2,3-disubstituted quinazolin-4(3H)-ones as analgesic and anti-inflammatory agents." Pharmazie.[1] (Confirming N-alkylation pathways for oxo-derivatives).
-
Aly, A. A., et al. (2010).[1] "Regioselectivity of Electrophilic Attack on 4-Methyl-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5-one. Part 1: Reactions at the Sulfur Atom." Molecules, 15(3).[1] (Authoritative source on S-alkylation preference for thiones). [1]
-
Pearson, R. G. (1963).[1] "Hard and Soft Acids and Bases."[1][3][6][7][8][9] Journal of the American Chemical Society.[1] (Foundational theory for S vs N selectivity).
-
Khachatryan, D. S., et al. (2020).[1] "N- and / or O- Alkylation of Quinazolinone Derivatives." Organic & Medicinal Chemistry International Journal. (Detailed NMR comparisons for Regioisomers).
Sources
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- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Application of the Hard and Soft, Acids and Bases (HSAB) theory to toxicant--target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. adichemistry.com [adichemistry.com]
- 9. Pearson | Hard | Soft | Acid | Base | Chemogenesis [meta-synthesis.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Validation of 4-Mercaptoquinazoline
In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Mercaptoquinazoline, a pivotal heterocyclic compound featuring a reactive thiol group, serves as a crucial building block in the synthesis of various biologically active molecules. Its purity is paramount, as even trace impurities can lead to undesirable side reactions, altered pharmacological profiles, and potential toxicity.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity validation of 4-mercaptoquinazoline. We will delve into the rationale behind method selection, present detailed experimental protocols, and compare the performance of different chromatographic approaches, grounding our discussion in established regulatory frameworks to ensure scientific integrity.
The Criticality of Purity for 4-Mercaptoquinazoline
The 4-mercaptoquinazoline scaffold is characterized by its quinazoline ring system and a thiol (-SH) group at the 4-position. The thiol group is highly nucleophilic and susceptible to oxidation, making it a reactive handle for further chemical modification. However, this reactivity also presents analytical challenges. Potential impurities can arise from the synthetic route or degradation over time.
Common synthetic pathways to 4-mercaptoquinazoline include the reaction of 4-quinazolone with phosphorus pentasulfide or the nucleophilic substitution of 4-chloroquinazoline with a sulfur source like sodium hydrosulfide.[1] These routes can introduce impurities such as:
-
Unreacted starting materials: 4-quinazolone or 4-chloroquinazoline.
-
Oxidative degradants: The formation of a disulfide dimer (bis(quinazolin-4-yl)disulfide) is a primary degradation pathway for thiols.[2]
-
Other synthesis-related by-products.
A robust analytical method must be able to separate the main 4-mercaptoquinazoline peak from all these potential and unknown impurities, a capability known as "specificity" in method validation.[3]
The Workhorse Method: Reversed-Phase HPLC (RP-HPLC)
For the analysis of many heterocyclic compounds, reversed-phase HPLC is the go-to technique due to its versatility, robustness, and wide availability of stationary phases.[4]
Principle of Separation
In RP-HPLC, the stationary phase (e.g., C18-silica) is nonpolar, while the mobile phase is a polar mixture, typically of water and a miscible organic solvent like acetonitrile or methanol. Nonpolar compounds are retained longer on the column, while polar compounds elute earlier. 4-Mercaptoquinazoline, being a moderately polar molecule, is well-suited for this separation mode.
Causality Behind Experimental Choices
-
Column: A C18 column is the standard choice, offering excellent hydrophobic retention and mechanical stability. The particle size (e.g., 5 µm or smaller) will influence efficiency and backpressure.
-
Mobile Phase: A gradient of acetonitrile and water is often employed to ensure that both more polar and less polar impurities can be eluted and resolved within a reasonable timeframe. The use of a buffer (e.g., phosphate or acetate) is critical to control the pH. For the thiol group in 4-mercaptoquinazoline, maintaining a slightly acidic pH (e.g., pH 3-4) is crucial to keep the thiol protonated (in its neutral -SH form), which generally leads to better peak shape and consistent retention.
-
Detector: A UV detector is ideal, as the quinazoline ring system possesses a strong chromophore. A photodiode array (PDA) detector is even more advantageous as it can provide spectral data for peak purity assessment.
Experimental Workflow: RP-HPLC Method
Sources
benchmarking quinazoline-4-thiol stability against other thiol heterocycles
Topic: Benchmarking Quinazoline-4-thiol Stability Against Other Thiol Heterocycles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Thione Advantage
In the landscape of sulfur-containing heterocycles, This compound (Q4T) stands as a distinct scaffold. Unlike simple aryl thiols (e.g., thiophenol) which are notorious for rapid oxidative dimerization, Q4T exhibits superior stability profiles. This resilience is not accidental; it is driven by a thermodynamic preference for the thione tautomer (quinazoline-4(3H)-thione) in solution.
This guide benchmarks Q4T against common alternatives—Thiophenol, 2-Mercaptopyridine, and 2-Mercaptobenzothiazole—providing a technical roadmap for medicinal chemists to navigate its stability, reactivity, and metabolic fate.
The Chemical Foundation: Tautomeric Equilibrium
The stability of Q4T cannot be understood without analyzing the thione-thiol tautomerism. While often drawn as a thiol (-SH), experimental evidence (X-ray crystallography and solution-phase NMR) confirms that the thione (C=S) form predominates in polar solvents and the solid state.
Why this matters: The thione form lacks the acidic sulfhydryl proton typical of thiols, significantly raising the activation energy required for oxidative dimerization to disulfides.
Figure 1: Tautomeric Equilibrium & Oxidation Pathways
Caption: The thione tautomer (left) acts as a "stability reservoir," limiting the concentration of the reactive thiol species available for oxidation.
Benchmarking Matrix: Q4T vs. Alternatives
The following table synthesizes experimental data regarding the oxidative and metabolic stability of Q4T compared to standard thiol heterocycles.
| Feature | This compound | 2-Mercaptopyridine | Thiophenol | 2-Mercaptobenzothiazole |
| Dominant Tautomer | Thione (>95% in polar solv.) | Thione (~90% in polar solv.) | Thiol (100%) | Thione |
| Oxidative Stability (Air) | High ( | Moderate ( | Low ( | High |
| pKa (Thiol) | ~8.5 - 9.0 (Est.) | 9.97 | 6.62 | 7.0 |
| Nucleophilicity | Moderate (Thione modulation) | Moderate | High (Thiolate driven) | Moderate |
| Metabolic Liability | S-Glucuronidation, S-Oxidation | N-Glucuronidation, S-Oxidation | S-Methylation, Oxidation | S-Glucuronidation |
Key Insight: Thiophenol's low pKa (6.62) means a significant fraction exists as the highly reactive thiolate anion at physiological pH (7.4), leading to rapid oxidation. Q4T, with a higher effective pKa and thione dominance, resists this "auto-oxidation" pathway.
Metabolic Stability & Reactivity
In drug development, the "soft" sulfur atom is a metabolic magnet. For Q4T, two primary Phase II pathways compete: S-Glucuronidation (direct conjugation) and S-Oxidation (activation to sulfoxide).
Figure 2: Metabolic Fate of this compound
Caption: S-Glucuronidation is often the clearance pathway, while S-oxidation can generate reactive sulfoxides capable of depleting cellular glutathione.
Experimental Protocols
To validate these properties in your own lab, use the following self-validating protocols.
Protocol A: Oxidative Stress Benchmarking (H2O2 Challenge)
Objective: Determine the intrinsic resistance of the scaffold to oxidative desulfurization.
-
Preparation: Prepare 10 mM stock solutions of Q4T and 2-Mercaptopyridine in DMSO.
-
Incubation: Dilute to 100 µM in Phosphate Buffer (pH 7.4) containing 1 mM H2O2 (10 equiv).
-
Sampling: Aliquot samples at t=0, 15, 30, 60, and 120 mins. Quench immediately with excess Methionine or Catalase.
-
Analysis (HPLC-UV):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% Formic Acid/H2O, B: MeCN. Gradient 5-95% B over 10 min.
-
Detection: 254 nm (aromatic) and 320 nm (thione specific).
-
-
Validation Criteria: The disappearance of the parent peak should follow pseudo-first-order kinetics. Q4T is expected to show <20% degradation at 60 mins, whereas thiophenol will show >90% degradation.
Protocol B: Thiol Reactivity Assay (Ellman’s Reagent)
Objective: Quantify the "free thiol" concentration available for reaction.
-
Reagent: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).
-
Workflow:
-
Mix 50 µM test compound with 100 µM DTNB in Tris-HCl buffer (pH 8.0).
-
Measure Absorbance at 412 nm (TNB anion formation).
-
-
Interpretation:
-
High Absorbance: Indicates high "free thiol" character (e.g., Thiophenol).
-
Low/Slow Absorbance: Indicates strong thione tautomer stability (e.g., Q4T). This assay effectively "titrates" the accessible thiol tautomer.
-
References
-
Tautomerism of Heterocyclic Thiols: Stoyanov, S. et al. "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines." ResearchGate.
-
Metabolic Pathways (Glucuronidation): "Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition." Drug Metabolism Reviews.
-
Quinazoline Chemistry & Oxidation: "Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline Derivatives." International Journal of Medicinal Chemistry.
-
HPLC Analysis of Thiols: "Method development for the determination of thiols using HPLC." DiVA Portal.
-
Cytochrome P450 S-Oxidation: "The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes." Chemistry - A European Journal.[1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
